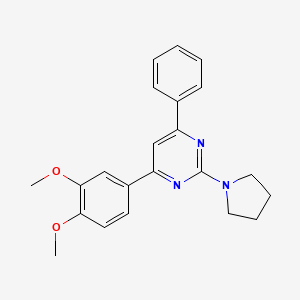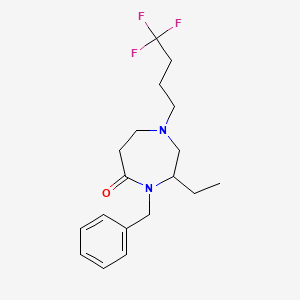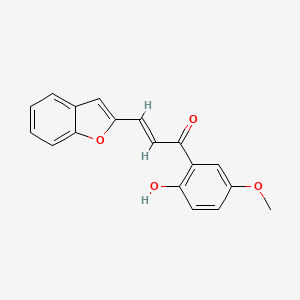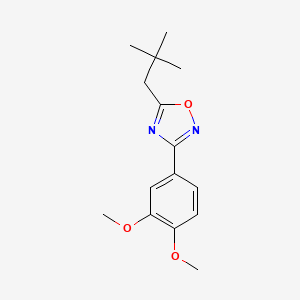
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine, also known as PDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrimidine derivative has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine has been studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In pharmacology, this compound has been studied for its potential as a neuroprotective agent. This compound has been shown to protect against neuronal damage and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to improve cognitive function and memory in animal models.
In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor. This compound has been shown to inhibit the activity of various protein kinases, including Aurora A kinase and cyclin-dependent kinase 4. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine is not fully understood. However, studies have suggested that this compound may exert its effects through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of various protein kinases, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, which can contribute to cell death.
In neurodegenerative diseases, this compound has been shown to protect against neuronal damage and oxidative stress. This compound may exert its neuroprotective effects through its antioxidant properties and its ability to modulate various signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various protein kinases. In animal models of neurodegenerative diseases, this compound has been shown to protect against neuronal damage and oxidative stress, improve cognitive function and memory, and modulate various signaling pathways involved in cell survival and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is typically high. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is relatively insoluble in water and other polar solvents, which can limit its use in certain experimental settings. This compound can also be expensive to synthesize, which can limit its availability for some researchers.
Direcciones Futuras
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine. In medicinal chemistry, further studies are needed to optimize the structure of this compound for improved anticancer activity and selectivity. In pharmacology, further studies are needed to elucidate the mechanism of action of this compound in neurodegenerative diseases and to determine its potential as a therapeutic agent. In biochemistry, further studies are needed to identify the specific protein kinases targeted by this compound and to elucidate the downstream effects of kinase inhibition. Overall, this compound has shown promising results in various scientific research fields and has the potential to be a valuable tool for further research.
Métodos De Síntesis
The synthesis of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine involves the condensation of 3,4-dimethoxybenzaldehyde and phenylacetonitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with pyrrolidine and ammonium acetate to obtain the final product. The yield of this compound is typically high, and the purity can be improved through recrystallization or chromatography.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-26-20-11-10-17(14-21(20)27-2)19-15-18(16-8-4-3-5-9-16)23-22(24-19)25-12-6-7-13-25/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJEFQKVNNZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)
![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5363122.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363191.png)
![N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5363192.png)

![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)